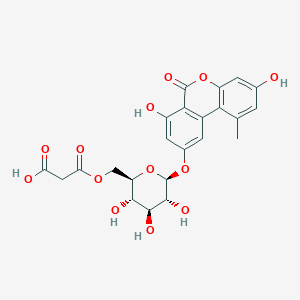
9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol: is a derivative of alternariol, a mycotoxin produced by various species of the genus Alternaria. Alternariol and its derivatives are commonly found in edible crops such as tomatoes, carrots, cereals, sunflower seeds, and olives. These compounds are known for their genotoxic properties, including the ability to induce DNA strand breaks and inhibit topoisomerases I and IIα .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol involves glycosylation and esterification reactions. In one method, alternariol is transformed into its malonyl glucoside derivative using cell cultures of Nicotiana tabacum. The process involves the conjugation of alternariol with glucose and malonyl glucose .
Industrial Production Methods: Currently, there is limited information on the large-scale industrial production of this compound. Most studies focus on its biosynthesis in plant cells or through fungal cultures .
Analyse Chemischer Reaktionen
Types of Reactions: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfate conjugates.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Used for oxidation reactions.
Reducing Agents: Used for reduction reactions.
Acids and Bases: Used to catalyze substitution reactions.
Major Products:
Sulfate Conjugates: Formed through oxidation.
Glucosylated Metabolites: Formed through glycosylation.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Study of Mycotoxins: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol is used to study the properties and effects of mycotoxins produced by Alternaria species.
Biology:
Plant Pathology: Research on the interaction between Alternaria species and host plants, including the formation of mycotoxin conjugates.
Medicine:
Genotoxicity Studies: Used to investigate the genotoxic effects of alternariol derivatives on human and animal cells.
Industry:
Wirkmechanismus
The mechanism of action of 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol involves its interaction with DNA and topoisomerases. The compound inhibits the activity of topoisomerases I and IIα, leading to an increase in DNA strand breaks. This genotoxic effect is a key factor in its potential health risks .
Vergleich Mit ähnlichen Verbindungen
Alternariol: The parent compound, known for its genotoxic properties.
Alternariol-9-O-methyl ether: Another derivative with similar genotoxic effects.
Uniqueness: 9-O-(6-O-Malonyl-beta-D-glucopyranosyl) alternariol is unique due to its specific glycosylation and malonylation, which may affect its solubility, stability, and biological activity compared to other alternariol derivatives .
Eigenschaften
Molekularformel |
C23H22O13 |
|---|---|
Molekulargewicht |
506.4 g/mol |
IUPAC-Name |
3-[[(2R,3S,4S,5R,6S)-6-(3,7-dihydroxy-1-methyl-6-oxobenzo[c]chromen-9-yl)oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C23H22O13/c1-8-2-9(24)3-13-17(8)11-4-10(5-12(25)18(11)22(32)35-13)34-23-21(31)20(30)19(29)14(36-23)7-33-16(28)6-15(26)27/h2-5,14,19-21,23-25,29-31H,6-7H2,1H3,(H,26,27)/t14-,19-,20+,21-,23-/m1/s1 |
InChI-Schlüssel |
JWRROXYPWLOGAW-UQEHZPSCSA-N |
Isomerische SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O |
Kanonische SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O)C(=O)O2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


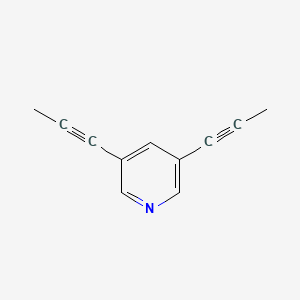
![2-{Methyl[6-(trifluoromethyl)pyrimidin-4-yl]amino}acetic acid](/img/structure/B13433426.png)
![(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-[1,1,1,3,3,3-hexadeuterio-2-[(2-methylpropan-2-yl)oxycarbonyl]propan-2-yl]oxyiminoacetic acid](/img/structure/B13433430.png)
![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
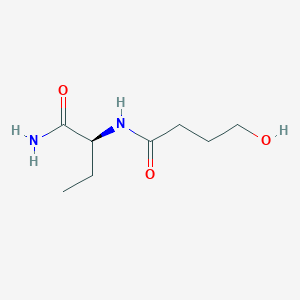
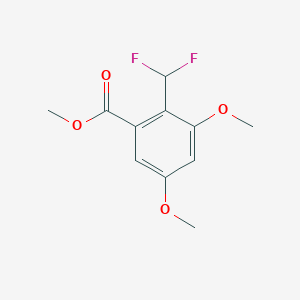
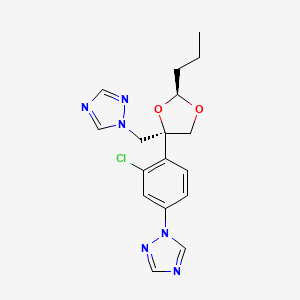
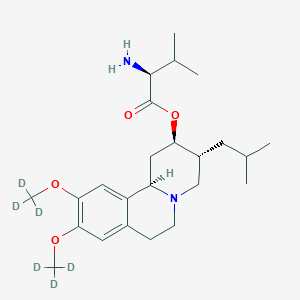
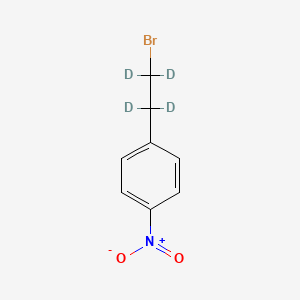
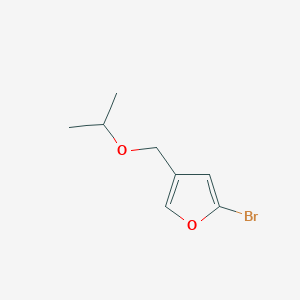
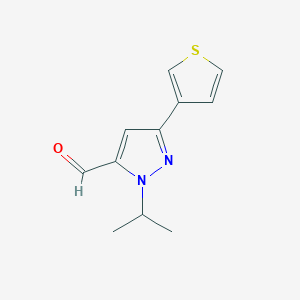
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)

![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
